

An In-depth Technical Guide to the Physicochemical Properties of Nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nicotinic acid, hydrazide*

Cat. No.: *B126097*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid hydrazide, also known as isoniazid (INH), is a cornerstone in the treatment of tuberculosis.^{[1][2]} It is a prodrug that requires activation by mycobacterial enzymes to exert its bactericidal effect.^{[1][2][3]} A thorough understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, formulation, and optimization. This guide provides a comprehensive overview of the core physicochemical characteristics of nicotinic acid hydrazide, detailed experimental protocols for their determination, and a visualization of its metabolic activation and mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various pharmaceutical formulations.

Table 1: General and Physical Properties of Nicotinic Acid Hydrazide

Property	Value	References
Chemical Name	Pyridine-3-carbohydrazide	[4][5]
Synonyms	Isoniazid, Nicotinohydrazide	[6][7]
Molecular Formula	C ₆ H ₇ N ₃ O	[4][7]
Molecular Weight	137.14 g/mol	[5][8]
Appearance	White to off-white crystalline powder or needles	[4][6][8]
Melting Point	159-164 °C	[4][6][9]
pKa	11.43 ± 0.10 (Predicted)	[9][10]
LogP	-0.7	[8]

Table 2: Solubility Profile of Nicotinic Acid Hydrazide

Solvent	Solubility	References
Water	Soluble (50 mg/mL)	[9][11]
Alcohol	Soluble	[8][9]
Benzene	Slightly soluble	[6]

Table 3: Spectroscopic Data of Nicotinic Acid Hydrazide

Spectroscopic Technique	Key Data Points	References
Infrared (IR) Spectroscopy (KBr pellet)	Carbonyl (C=O) group: ~1635-1664 cm ⁻¹ , NH and NH ₂ groups: ~3187-3414 cm ⁻¹	[12]
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d ₆)	NH proton: δ ~10.10 ppm, Pyridine ring protons: δ ~7.63-9.17 ppm, NH ₂ protons: δ ~5.25 ppm	[13]
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy	Carbonyl carbon: ~162.00-170.39 ppm	[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy	Absorption bands around 205 nm and 255-275 nm are characteristic of the aromatic pyridine ring.	

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

- Sample Preparation: A small amount of finely powdered nicotinic acid hydrazide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 10-20 °C per minute initially.

- Observation: Once the temperature is within 15-20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a critical factor influencing a drug's bioavailability.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, benzene) are used.
- Equilibrium Method (Shake-Flask):
 - An excess amount of nicotinic acid hydrazide is added to a known volume of the solvent in a sealed flask.
 - The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered to remove the undissolved solid.
- Quantification: The concentration of nicotinic acid hydrazide in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The concentration at saturation represents the solubility.

Determination of pKa (Potentiometric Titration)

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility and ability to cross biological membranes.

Methodology:

- **Solution Preparation:** A standard solution of nicotinic acid hydrazide of known concentration (e.g., 0.01 M) is prepared in water.
- **Titration Setup:** A calibrated pH meter with a combination electrode is immersed in the solution, which is continuously stirred.
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

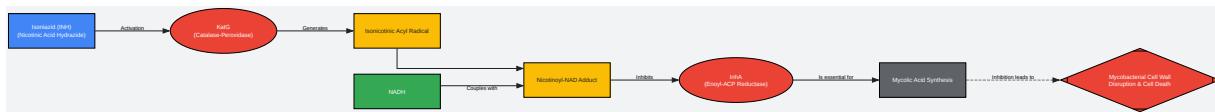
Methodology (KBr Pellet Technique):

- **Sample Preparation:** Approximately 1-2 mg of dry nicotinic acid hydrazide is ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** The powder mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of nicotinic acid hydrazide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

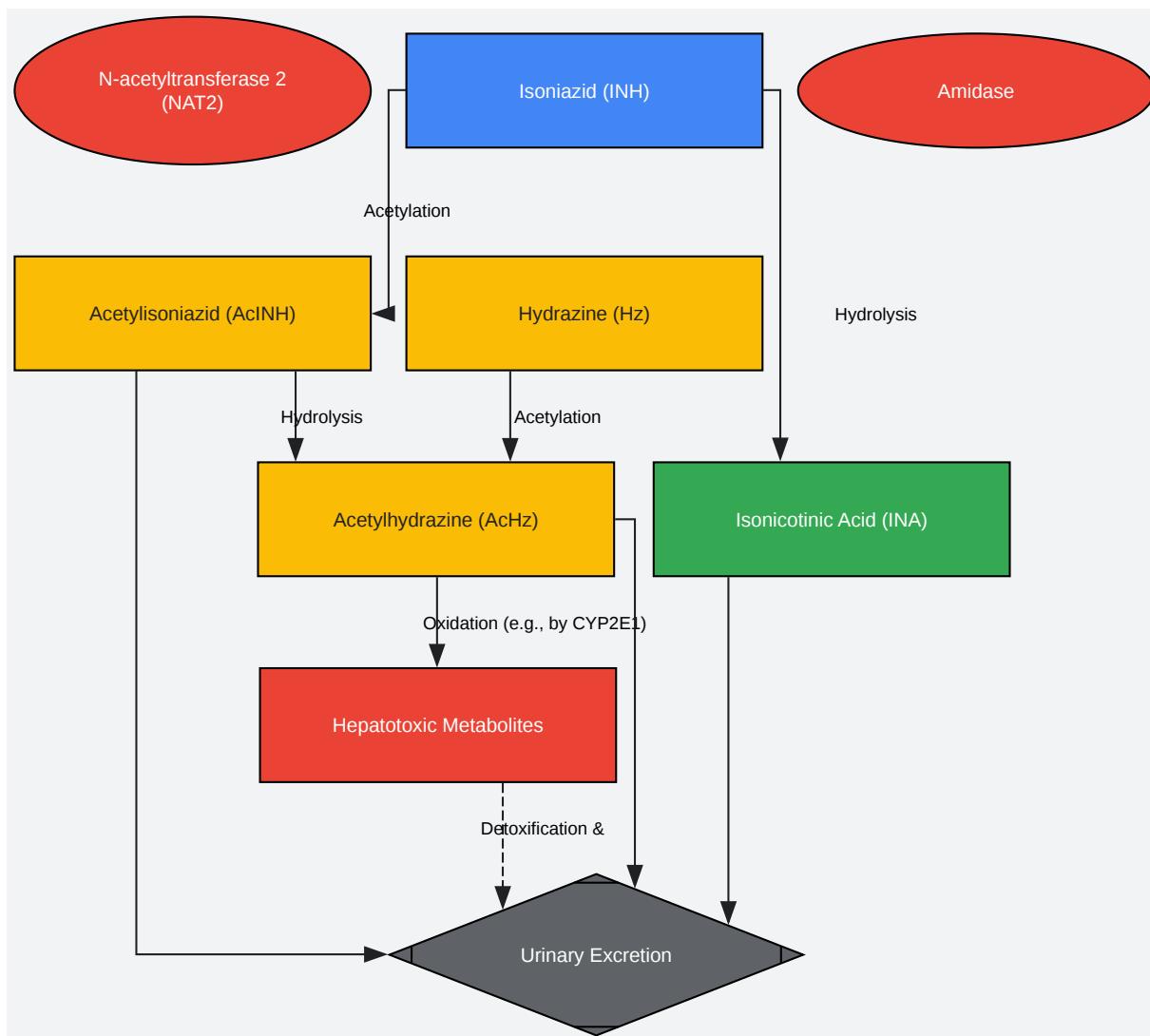

UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as aromatic rings.

Methodology:

- Solution Preparation: A dilute solution of nicotinic acid hydrazide is prepared in a suitable solvent that does not absorb in the region of interest (e.g., water or ethanol).
- Spectral Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.
- Data Analysis: The wavelengths of maximum absorbance (λ_{max}) and the corresponding absorbance values are determined.

Mechanism of Action and Metabolic Activation

Nicotinic acid hydrazide, as the antitubercular drug isoniazid, is a prodrug that requires activation within the *Mycobacterium tuberculosis* bacillus.


[Click to download full resolution via product page](#)

Caption: Metabolic activation and mechanism of action of Isoniazid.

The process begins with the passive diffusion of isoniazid into the mycobacterial cell.[14] Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates isoniazid, converting it into a reactive isonicotinic acyl radical.[1][2] This radical then covalently couples with NADH to form a nicotinoyl-NAD adduct.[1] This adduct binds tightly to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[2][14] The inhibition of InhA blocks the synthesis of mycolic acids, which are crucial long-chain fatty acids and integral components of the mycobacterial cell wall.[2][14] The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately results in bacterial cell death.[14]

Metabolism in Humans

In humans, nicotinic acid hydrazide is primarily metabolized in the liver, mainly through acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[3][15] This process leads to the formation of acetylisoniazid, which can be further metabolized.[15] Genetic variations in the NAT2 enzyme result in different rates of metabolism, categorizing individuals as "slow" or "fast" acetylators, which can influence both the efficacy and the potential for adverse effects, such as hepatotoxicity.[2][14]

[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of Isoniazid in humans.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of nicotinic acid hydrazide, along with standardized experimental protocols for their determination.

The visualization of its mechanism of action and metabolic pathways offers a clear understanding of its biological activity. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antitubercular agent, aiding in formulation development, quality control, and the design of novel derivatives with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. mdpi.com [mdpi.com]
- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. saltise.ca [saltise.ca]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Nicotinic Acid Hydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126097#physicochemical-properties-of-nicotinic-acid-hydrazide\]](https://www.benchchem.com/product/b126097#physicochemical-properties-of-nicotinic-acid-hydrazide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com